2,3',4,4',5,5'-Hexachlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131138-20-0 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-3-8(15)11(4-7(6)14)19-5-1-9(16)12(18)10(17)2-5/h1-4H |
InChI Key |
DYSUSQZPGJXVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Sources and Release Pathways
The release of BDE-153 into the environment is not from natural sources but is exclusively a result of human activities. Its pathways into various environmental compartments are complex, involving direct industrial emissions, gradual release from products throughout their lifecycle, and formation during combustion processes.
Historically, the primary sources of BDE-153 emissions were manufacturing processes related to the production of PBDEs and the incorporation of these flame retardants into products. ospar.org Industrial wastewater treatment plants (IWTPs) and municipal sewage treatment plants (STPs) that receive industrial effluent have been identified as significant point sources, discharging the compound into surface waters. researchgate.netriwa-maas.org Effluent from wastewater treatment plants has been shown to contribute to higher concentrations of PBDEs, including BDE-153, in receiving water bodies. researchgate.net Leachate from waste disposal sites and landfills, where products containing BDE-153 are discarded, also represents a continuous source of release into the surrounding environment. alsglobal.comospar.org
A major pathway for BDE-153 entering the environment is through diffuse releases from the vast number of products that contain it. ospar.org Since PBDEs were used as additive flame retardants, they are not chemically bound to the polymer matrix of the materials they protect. nih.gov This allows for their gradual release over the product's lifespan through processes of volatilization (evaporation into the air) and leaching. ospar.orgepa.gov Common products containing these flame retardants include:
Plastics used in electronic equipment like computers and televisions. nih.gov
Polyurethane foam in furniture and carpeting. alsglobal.com
Textiles and building materials. ospar.org
Human exposure and environmental contamination often occur from household dust, which can concentrate PBDEs released from consumer goods. alsglobal.comnih.gov The disposal and recycling of these products, particularly electronics (e-waste), continue to be a significant source of environmental release. alsglobal.complymouth.ac.uk
The thermal degradation of materials containing higher brominated PBDEs, such as decabromodiphenyl ether (BDE-209), can lead to the formation of lower brominated congeners, including BDE-153. researchgate.net This process, known as reductive debromination, can occur during the informal recycling of e-waste, where burning is a common practice to recover valuable metals. researchgate.net Combustion sources, in general, are recognized as a potential release pathway for BDE-153, which may then re-condense onto small airborne particles. nih.gov Studies have shown that BDE-153, along with other congeners, can be associated with the particulate phase of emissions from the burning of waste. researchgate.net
Environmental Compartmentalization and Global Distribution
Due to its persistence and chemical properties, BDE-153 has been detected in virtually all environmental compartments across the globe, from industrial areas to remote ecosystems. ospar.orgepa.gov
BDE-153 is widespread in the environment, with its distribution dictated by its physicochemical properties. epa.gov
Air: In the atmosphere, BDE-153 is primarily found adsorbed to airborne particulate matter. nih.gov A study in the UK found that BDE-153 concentrations appeared to be influenced by particles 1-3 micrometers in diameter, suggesting release from combustion sources or re-condensation onto small particles after emission. nih.gov
Water: Due to its high hydrophobicity (low water solubility), concentrations in the water column are generally low. researchgate.netepa.gov A study of the Diep River in South Africa reported mean concentrations of a suite of PBDEs, including BDE-153, at various points along the river. nih.gov
Soil and Sediment: BDE-153 binds strongly to organic matter in soil and sediment. ospar.orgepa.gov This leads to its accumulation in these compartments, which act as long-term sinks. ospar.org Concentrations in sediment are often significantly higher than in the overlying water. researchgate.net
The following table summarizes findings on BDE-153 concentrations in various environmental matrices from a selection of studies.
| Environmental Matrix | Location | Concentration Range / Mean | Reference |
|---|---|---|---|
| River Water | Diep River, South Africa | Part of Σ8PBDEs with mean concentrations of 2.60 - 4.83 ng/L | nih.gov |
| Surface Sediments | Paranoá Lake, Brazil | Part of Σ9PBDEs ranging from 3.9 to 19 ng g-1 dw | researchgate.net |
| Air Particulates | North-west England, UK | Associated with 1-3 µm particles | nih.gov |
| Biota (Crucian Carp - Bile) | Laboratory Study | 808 ng/g | nih.gov |
Once released into aquatic environments, the hydrophobic nature of BDE-153 causes it to rapidly partition from the water column and adsorb to suspended particles. ospar.orgepa.gov These particles eventually settle, leading to the process of sedimentation, where BDE-153 becomes incorporated into the bottom sediments of rivers, lakes, and oceans. ospar.org Sediments therefore serve as a major reservoir for this compound. ospar.orgresearchgate.net
Due to its persistence and lipophilicity (tendency to dissolve in fats), BDE-153 is readily taken up by organisms and accumulates in their tissues, a process known as bioaccumulation. nih.govnih.gov As it moves up the food chain from lower to higher trophic levels, its concentration increases, a phenomenon called biomagnification. nih.govresearchgate.net Studies have shown that BDE-153 can accumulate to high levels in various organisms, including fish, birds, and marine mammals. ospar.orgnih.govnih.gov For instance, in a study on a freshwater food web in a shallow lake, aquatic organisms tended to preferentially accumulate BDE-153. nih.gov This accumulation in biota highlights a critical pathway for the transfer of this contaminant through both aquatic and terrestrial ecosystems. researchgate.net
The table below provides examples of BDE-153 accumulation in biota.
| Organism | Tissue | Finding | Reference |
|---|---|---|---|
| Crucian Carp (Carassius auratus) | Bile, Brain, Liver, Gill, Muscle | Highest concentration found in bile (808 ng/g). | nih.gov |
| Various Aquatic Organisms | Lipid Tissue | BDE-153 was a major congener found, with ΣPBDE concentrations ranging from 2.36 to 85.81 ng/g lipid weight. | nih.gov |
| Humans | Breast Milk, Blood Serum | Detected in human samples, indicating exposure and accumulation. | epa.govnih.govratcatinc.com |
Evidence of Long-Range Environmental Transport of 2,3',4,4',5,5'-Hexachlorodiphenyl Ether
The long-range environmental transport of chemical compounds refers to their movement through atmospheric and oceanic currents, far from their original sources of emission. This phenomenon is a significant concern for persistent organic pollutants (POPs), as it leads to the contamination of remote and pristine environments, such as the Arctic. While specific data on the long-range transport of this compound is limited in publicly available scientific literature, the general principles governing the transport of structurally similar compounds, such as polychlorinated diphenyl ethers (PCDEs) and their brominated counterparts (polybrominated diphenyl ethers or PBDEs), provide strong evidence for its potential for long-distance travel.
Existing studies have demonstrated that PCDEs are widely present in the environment and possess the capacity for long-range transport, bioaccumulation, and biomagnification, comparable to the well-documented polychlorinated biphenyls (PCBs). nih.gov The primary mechanism for the long-range transport of these semi-volatile organic compounds is through atmospheric movement. nih.gov They can be released into the atmosphere from various sources, including industrial processes and the incineration of waste. Once airborne, these compounds can be carried by wind currents over vast distances.
The detection of various congeners of PBDEs in Arctic environmental and biological samples serves as a strong indicator of the potential for halogenated diphenyl ethers, including this compound, to reach remote regions. nih.gov For instance, PBDEs with two to seven bromine atoms have been found ubiquitously in Arctic biota, ranging from zooplankton to polar bears, as well as in abiotic media like air, soil, and sediments. nih.gov The spatial trends of these compounds in top predators suggest that their sources are in more industrialized regions of Western Europe and eastern North America. nih.gov
Detailed Research Findings
Detailed research on the long-range transport of halogenated diphenyl ethers has largely focused on the more commercially prominent PBDEs. These studies have shown increasing concentrations of certain PBDE congeners (from tetra- to hepta-brominated) in North American and Greenlandic Arctic biota over time. nih.gov This temporal trend indicates a continuous transport of these pollutants to the Arctic.
The process of atmospheric transport involves the volatilization of the compound, its movement with air masses, and its subsequent deposition in cooler regions, a phenomenon often referred to as "global distillation" or the "grasshopper effect." This process effectively concentrates these persistent pollutants in the colder climates of the polar regions.
While specific data tables for the concentration of this compound in remote locations could not be compiled due to a lack of available monitoring data in the reviewed scientific literature, the data for related compounds strongly suggest that this compound is likely present in such environments. The table below illustrates the types of data that are typically collected in studies of long-range transport of similar compounds.
Table 1: Illustrative Data on the Presence of Polybrominated Diphenyl Ethers (PBDEs) in Arctic Biota This table is for illustrative purposes to show the nature of data on related compounds, as specific data for this compound was not available in the reviewed literature.
| Species | Location | PBDE Congeners Detected | Concentration Range (ng/g lipid weight) |
|---|---|---|---|
| Polar Bear (Ursus maritimus) | Arctic | BDE-47, BDE-99, BDE-100, BDE-153 | Variable, with some congeners showing biomagnification |
| Ringed Seal (Pusa hispida) | Arctic | BDE-47, BDE-99, BDE-100 | Variable |
| Polar Cod (Boreogadus saida) | Arctic | BDE-47, BDE-99, BDE-100 | Lower than in marine mammals |
Source: Adapted from studies on PBDEs in Arctic food webs. nih.gov
The presence of a range of PBDE congeners in the Arctic food web, from lower trophic level organisms like zooplankton to apex predators such as polar bears, confirms that atmospheric transport is a significant pathway for the distribution of these compounds. nih.gov It is highly probable that this compound, due to its structural similarities to these compounds, would follow a similar environmental fate and be subject to long-range transport to remote ecosystems. Further research and environmental monitoring are needed to specifically quantify the presence and distribution of this particular congener in the Arctic and other remote regions.
Environmental Fate and Transformation of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For persistent organic pollutants like PCDEs, the primary abiotic pathways are photodegradation and, to a lesser extent, hydrolysis.
Photodegradation Mechanisms and Environmental Relevance
Photodegradation, or photolysis, is a key transformation process for PCDEs in the environment. nih.govmdpi.com Theoretical studies based on density functional theory reveal three potential direct photolysis pathways for PCDEs: photodechlorination (the breaking of a carbon-chlorine bond), the dissociation of the carbon-oxygen ether bond, and the formation of polychlorinated dibenzofurans (PCDFs). researchgate.net
The primary mechanism for the breakdown of PCDEs via direct photolysis is the cleavage of the C-Cl bond. researchgate.net Research indicates that the photoactivity and the rate of photodegradation tend to increase as the degree of chlorination on the diphenyl ether molecule increases. researchgate.net This process can lead to the formation of less-chlorinated PCDEs. mdpi.com Another significant photochemical reaction is the cleavage of the ether bond, which can result in the formation of chlorobenzene. researchgate.net Additionally, photolysis can transform PCDEs into other pollutants, including polychlorinated dibenzo-p-dioxins and furans. nih.govmdpi.com
Hydrolysis and Other Chemical Transformation Processes
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally considered a negligibly slow degradation process for persistent organic pollutants such as PCDEs and their analogues. acs.org The strong carbon-chlorine and ether bonds are resistant to breaking in water under typical environmental conditions. Therefore, hydrolysis is not a significant fate pathway for hexachlorodiphenyl ethers in the environment.
Biotic Transformation and Biodegradation
Biotic processes, driven by living organisms, play a crucial role in the transformation of PCDEs in various environmental compartments.
Microbial Degradation Processes in Environmental Matrices
While specific studies on the microbial degradation of 2,3',4,4',5,5'-hexachlorodiphenyl ether are limited, research on structurally similar PCBs suggests likely pathways. Microbial degradation of chlorinated aromatic compounds typically occurs through two main routes: anaerobic reductive dechlorination and aerobic degradation.
In anaerobic environments, such as deep sediments, microorganisms can remove chlorine atoms from the aromatic rings, a process known as reductive dechlorination. nih.gov This process reduces the number of chlorine substituents, making the molecule more susceptible to other forms of degradation. For PCBs, this has been observed to occur in estuarine and freshwater sediments. nih.gov It is plausible that similar microbial communities could dechlorinate PCDEs in these anoxic settings.
Aerobic degradation, which occurs in the presence of oxygen, typically involves enzymes like dioxygenases that can break open the aromatic rings. nih.gov While highly chlorinated compounds are often resistant to this pathway, the less-chlorinated products of anaerobic dechlorination may be more readily degraded by aerobic bacteria. nih.gov
Biotransformation in Non-Human Organisms
PCDEs are known to be taken up and metabolized by a range of organisms. nih.govmdpi.com Studies on aquatic life have identified several key biotransformation pathways. mdpi.comnih.govacs.org
In a simulated aquatic food chain involving green algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio), researchers observed distinct metabolic capabilities among the different organisms. nih.govacs.org For the invertebrate species (algae and water fleas), dechlorination was the only metabolic pathway detected. nih.govacs.org However, in zebrafish, a more complex metabolism was observed, involving not only dechlorination but also hydroxylation and methoxylation. nih.govacs.org Hydroxylation and methoxylation were found to occur at the ortho position of the benzene (B151609) rings. nih.gov
Other research has shown that aromatic hydroxylation is a primary metabolic route in rats, often occurring at the ortho and meta positions relative to the ether bond. mdpi.com Fecal excretion appears to be the main pathway for eliminating PCDEs in rats. mdpi.com The main metabolic pathways for PCDEs in organisms are summarized in the table below. mdpi.comnih.govacs.org
| Organism | Metabolic Pathway | Resulting Products |
|---|---|---|
| Green Algae (Scenedesmus obliquus) | Dechlorination | Lower-chlorinated PCDEs |
| Water Flea (Daphnia magna) | Dechlorination | Lower-chlorinated PCDEs |
| Zebrafish (Danio rerio) | Dechlorination, Hydroxylation, Methoxylation | Lower-chlorinated PCDEs, Hydroxylated PCDEs, Methoxylated PCDEs |
| Rat (Rattus norvegicus) | Dechlorination, Hydroxylation, Ether Bond Scission | Lower-chlorinated PCDEs, Hydroxylated PCDEs |
Persistence Assessment in Various Environmental Media
PCDEs are characterized by their high persistence in the environment, a trait common to many persistent organic pollutants. nih.govmdpi.com Their chemical stability and resistance to degradation mean they can remain in ecosystems for long periods. mdpi.com Due to their high lipophilicity (a tendency to dissolve in fats), PCDEs are prone to accumulate in the fatty tissues of organisms and biomagnify through the food web. mdpi.com
These compounds have been detected globally in a wide array of environmental samples, including the atmosphere, water, soil, and sediment. mdpi.com Their presence is also confirmed in various biological samples. mdpi.com The bioaccumulation potential of PCDEs is significant, with studies on aquatic organisms demonstrating their capacity to concentrate these chemicals from their environment. nih.govacs.org
In a study of 12 PCDE congeners in an aquatic food chain, the logarithmic bioaccumulation factors (log BCFs) were found to be in the ranges of 2.94–3.77 for green algae, 3.29–4.03 for water fleas, and 2.42–2.89 for zebrafish, indicating species-specific differences in accumulation. nih.govacs.org Generally, the BCF values for PCDEs increase with a higher number of chlorine atoms on the molecule, with the exception of the fully chlorinated decachlorodiphenyl ether (CDE 209). nih.govacs.org The lipid-normalized biomagnification factors (BMFs) for some PCDE congeners are comparable to those of well-known persistent pollutants like PCBs and polybrominated diphenyl ethers (PBDEs). nih.govacs.org
Identification and Environmental Significance of Transformation Products
The environmental transformation of this compound, a member of the polychlorinated diphenyl ethers (PCDEs) class of compounds, can lead to the formation of various byproducts. These transformation products may exhibit different physicochemical properties and toxicological profiles compared to the parent compound. Research into the specific degradation pathways of this particular hexachloro- congener is limited; however, studies on the broader class of PCDEs provide insight into the likely transformation products and their environmental implications. nih.gov
In general, the environmental fate of PCDEs is influenced by processes such as biotransformation and photolysis, which can lead to the generation of metabolites like hydroxylated and methoxylated PCDEs. nih.gov Under certain conditions, there is also the potential for the formation of more hazardous compounds, including polychlorinated dibenzo-p-dioxins and furans. nih.gov
Microbial degradation has been identified as a key transformation pathway for some PCDEs. For instance, bacterial strains such as Sphingomonas sp. have been shown to biodegrade di-halogenated diphenyl ethers. nih.gov This process can involve the cleavage of the ether bond, resulting in the formation of halogenated phenols and catechols. nih.gov While this has been observed with less chlorinated diphenyl ethers, it suggests a potential route for the breakdown of more highly chlorinated congeners.
The environmental significance of these transformation products is a critical area of study. Hydroxylated metabolites of halogenated aromatic compounds, for example, can sometimes exhibit greater biological activity than the original compound. The formation of persistent and highly toxic byproducts like dioxins and furans, even in small quantities, is of significant concern due to their potential for bioaccumulation and adverse health effects.
Identified Transformation Products of Polychlorinated Diphenyl Ethers (PCDEs)
The following table summarizes the general classes of transformation products identified from the environmental and metabolic degradation of PCDEs.
| Transformation Product Class | Formation Pathway(s) | Potential Environmental Significance |
| Hydroxylated PCDEs (OH-PCDEs) | Biotransformation (e.g., microbial metabolism) | May have altered toxicity and bioavailability compared to the parent compound. |
| Methoxylated PCDEs (MeO-PCDEs) | Biotransformation | Can be persistent and bioaccumulative; toxicological profiles are not well-established. |
| Halogenated Phenols | Biodegradation (cleavage of the ether bond) | Can be toxic to aquatic organisms; persistence varies with the degree of halogenation. |
| Halogenated Catechols | Biodegradation (further oxidation of phenols) | Intermediates in microbial degradation pathways; can be further broken down. nih.gov |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Photolysis, Pyrolysis, Biotransformation | Highly toxic, persistent, and bioaccumulative; known carcinogens and endocrine disruptors. nih.gov |
| Polychlorinated Dibenzofurans (PCDFs) | Photolysis, Pyrolysis, Biotransformation | Similar to PCDDs in terms of toxicity, persistence, and bioaccumulation potential. nih.gov |
This table is based on general findings for the class of polychlorinated diphenyl ethers and may not be fully representative of the specific transformation of this compound due to limited congener-specific research.
Bioaccumulation, Bioconcentration, and Trophic Transfer of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Bioconcentration in Aquatic and Terrestrial Organisms
Bioconcentration refers to the process where a chemical's concentration in an organism exceeds its concentration in the surrounding environment, such as water, through respiratory and dermal surfaces alone.
The Bioconcentration Factor (BCF) is a key metric used to quantify the potential of a substance to accumulate in aquatic organisms. Experimental studies are crucial for determining accurate BCF values. For 2,3',4,4',5,5'-hexachlorodiphenyl ether, a flow-through fish test with rainbow trout (Oncorhynchus mykiss) was conducted to determine its bioconcentration. The study maintained stable aqueous concentrations of the compound over an eight-week uptake period. Based on total water concentrations, the BCF for this compound was estimated to be 18,539 L/kg wet weight. researchgate.net Such high BCF values are indicative of a significant potential for accumulation in aquatic life.
Experimental Bioconcentration Factor (BCF) for this compound
| Organism | BCF Value (L/kg wet weight) | Exposure Type |
|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 18,539 | Flow-through fish test |
Due to the cost and time associated with experimental BCF studies, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed. mdpi.comnih.gov These models use the molecular structure of a chemical to predict its physicochemical properties and, consequently, its bioconcentration potential. mdpi.comresearchgate.net For compounds like this compound, properties like the octanol-water partition coefficient (log KOW) are significant predictors of bioaccumulation. researchgate.net
Several modeling approaches, including multiple linear regression (MLR) and artificial neural networks (ANN), have been developed to predict log BCF values. These models are validated against extensive datasets of experimental BCF values to ensure their accuracy and reliability for regulatory purposes. mdpi.comnih.govresearchgate.net The performance of these models is often comparable to or better than older, established models, providing a valuable tool for screening and assessing the bioaccumulative potential of numerous chemicals without the need for extensive animal testing. nih.govnih.gov Important molecular descriptors that influence bioconcentration predictions include molecular mass, log KOW, and topological polar surface area. researchgate.net
Bioaccumulation in Environmental Organisms
Bioaccumulation is a broader term that encompasses the uptake of a chemical from all sources, including water, food, and sediment. cimi.org It is the net result of uptake, distribution, and elimination processes.
The uptake of this compound in organisms is influenced by its high lipophilicity. In aquatic environments, uptake can occur directly from the water across gill surfaces or through dietary ingestion. researchgate.net Studies on embryonic zebrafish have shown an inverse relationship between the uptake of PBDEs and their octanol-water partitioning coefficients, suggesting that while highly lipophilic, uptake efficiency can be limited by molecular size. nih.gov
Once absorbed, the compound is distributed to various tissues. Elimination rates are generally slow, contributing to its long-term persistence in the body. oup.com Metabolism of this compound can occur through processes like debromination, hydroxylation, and cleavage of the diphenyl ether bond. nih.gov For instance, in crucian carp, dietary exposure led to the detection of eight debrominated metabolites and four oxidative metabolites. nih.gov Similarly, embryonic zebrafish have been observed to metabolize this compound, forming BDE-47 and BDE-99 through meta-debromination. nih.gov The rate of excretion is inversely related to tissue concentrations, with this congener being eliminated more slowly than less brominated congeners in mice. oup.com
Due to its lipophilic nature, this compound preferentially accumulates in fatty tissues. oup.comnih.gov Studies have documented its presence in a wide range of wildlife.
In fish, accumulation is dose- and time-dependent, with the compound being found in the liver, muscle, and carcass without reaching a steady state even after 12 weeks of dietary exposure in rainbow trout. oregonstate.edu In crucian carp, the highest concentrations following dietary exposure were found in the bile, followed by the brain, liver, gill, and muscle. nih.gov
In terrestrial animals, such as grassland sheep, more-brominated BDEs like this compound are more readily stored in adipose tissues like abdominal and tail fat compared to other organs. nih.gov In a study on mice, the highest concentrations were found in fat, muscle, skin, and liver five days after exposure. oup.com
Marine mammals also exhibit significant accumulation. In adult male harbor seals, this congener was the second most abundant PBDE, contributing 17% of the total PBDE content in blubber. gulfofmaine.org
Accumulation of this compound in Tissues of Various Wildlife Species
| Species | Tissue/Organ | Key Findings |
|---|---|---|
| Crucian Carp (Carassius auratus) | Bile, Brain, Liver, Gill, Muscle | Highest concentrations found in bile, followed by the brain and liver. nih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | Liver, Muscle, Carcass | Dose- and time-dependent increases in concentration observed. oregonstate.edu |
| Sheep | Abdominal Fat, Tail Fat | Preferential accumulation in adipose tissues. nih.gov |
| Mice | Fat, Muscle, Skin, Liver | Highest concentrations found in these tissues 5 days post-exposure. oup.com |
| Harbor Seal | Blubber | Contributed 17% of the total PBDE content. gulfofmaine.org |
Biomagnification and Trophic Magnification in Food Webs
Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. cimi.orgepa.gov Trophic Magnification Factor (TMF) is a measure of this increase per trophic level. A TMF greater than 1 indicates that the chemical biomagnifies. oup.com
Studies have consistently shown that this compound biomagnifies in both aquatic and terrestrial food webs. In a freshwater food web in a shallow lake in the Yangtze River Delta, this congener was one of the major PBDEs detected in aquatic organisms. mdpi.com However, in that specific study, its TMF was not found to be significantly higher than 1. mdpi.com In contrast, another study in Dianshan Lake, Shanghai, reported TMFs for PBDE congeners, including this one, to be in the range of 1.35–1.81. researchgate.net
In a marine food web from Bohai Bay, North China, Monte-Carlo simulations showed a 94% probability of the TMF for this compound being greater than 1. nih.gov In the northwest Atlantic marine food web, this congener was found to be highly biomagnified, particularly from fish to seals. gulfofmaine.org The high biomagnification potential is attributed to its persistence and resistance to metabolic degradation in higher-trophic-level organisms like marine mammals. gulfofmaine.org The biomagnification behavior of such chemicals is strongly linked to their high octanol-water partition coefficients (KOW) and, for air-breathing animals, their octanol-air partition coefficients (KOA). nih.gov
Assessment of Trophic Magnification Factors (TMF)
The Trophic Magnification Factor (TMF) is a critical metric for quantifying the biomagnification potential of a chemical within a food web. A TMF value greater than 1 indicates that the concentration of the substance increases with increasing trophic levels, signifying that the chemical biomagnifies.
While specific TMF data for this compound are limited in the scientific literature, studies on structurally similar polybrominated diphenyl ethers (PBDEs) can provide insights. For instance, research on the hexabrominated congener BDE-154 has been conducted in various aquatic ecosystems. In a study of the marine food web of Bohai Bay, North China, BDE-154 was found to have a significant positive relationship between its lipid-equivalent concentrations and the trophic levels of the organisms. nih.gov The probability of the TMF for BDE-154 being greater than 1 was determined to be 99% through Monte-Carlo simulations, indicating a high potential for biomagnification in that specific ecosystem. nih.gov
Conversely, a study in a Canadian Arctic marine food web found that several PBDE congeners, including BDE-154, exhibited negligible biomagnification, with TMFs not statistically greater than 1. capes.gov.br Similarly, in a freshwater food web in a shallow lake in the Yangtze River Delta, the TMF for BDE-154 was not found to be significantly different from 1, suggesting a lack of biomagnification in that environment. mdpi.comnih.gov These varying results for a structurally analogous compound highlight that the trophic magnification of a substance can be highly dependent on the specific characteristics of the food web and ecosystem being studied.
| Ecosystem | TMF Value | Conclusion on Biomagnification | Source |
|---|---|---|---|
| Marine Food Web (Bohai Bay, China) | Probability of TMF > 1 was 99% | Biomagnifies | nih.gov |
| Canadian Arctic Marine Food Web | Not statistically greater than 1 | Negligible biomagnification | capes.gov.br |
| Freshwater Food Web (Yangtze River Delta, China) | Not significantly different from 1 | No significant biomagnification | mdpi.comnih.gov |
Dietary Transfer and Food Chain Dynamics
Dietary intake is a primary route of exposure to persistent and bioaccumulative substances for many organisms, particularly those at higher trophic levels. nih.gov The efficiency of assimilation from food and the subsequent accumulation in tissues are key determinants of a chemical's potential to move up the food chain.
Direct research on the dietary transfer of this compound is scarce. However, studies on the closely related isomer, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB-153), provide valuable information. In a laboratory study, juvenile rainbow trout (Oncorhynchus mykiss) were fed a diet containing this hexachlorobiphenyl isomer for up to 12 weeks. The results demonstrated a dose- and time-dependent increase in the concentration of the compound in the liver, muscle, and remaining carcass, without reaching a clear steady state. oregonstate.edu The fish assimilated an average of 61.2% of the cumulative dietary dose, indicating a significant uptake from their food. oregonstate.edu
| Parameter | Finding | Source |
|---|---|---|
| Bioaccumulation Pattern | Dose- and time-dependent increase in all tissues | oregonstate.edu |
| Steady State | Not reached within the 12-week study period | oregonstate.edu |
| Assimilation Efficiency | Average of 61.2% of the cumulative dietary dose | oregonstate.edu |
The dynamics of food chain transfer are influenced by the lipophilicity of the compound. Highly hydrophobic chemicals, like hexachlorodiphenyl ethers, tend to partition into the fatty tissues of organisms. As energy is transferred from lower to higher trophic levels through consumption, these lipid-soluble compounds are also transferred and can become increasingly concentrated.
Maternal Transfer in Oviparous Species
Maternal transfer is a significant pathway for the exposure of developing embryos to persistent organic pollutants in oviparous (egg-laying) species. Lipophilic compounds accumulated in the female's body can be mobilized during egg formation and deposited into the yolk, which serves as the primary source of nutrients for the embryo.
Specific data on the maternal transfer of this compound in oviparous species could not be found in the reviewed literature. However, research on other persistent and lipophilic compounds in avian and fish species has consistently demonstrated the importance of this exposure route. For example, studies on various PBDEs and PCBs have shown efficient transfer from the mother to the egg, leading to contaminant concentrations in offspring that can be substantial. researchgate.netnih.gov The extent of maternal transfer can be influenced by factors such as the female's body burden of the contaminant, her lipid metabolism during vitellogenesis (yolk formation), and the specific physicochemical properties of the compound.
Influence of Biological Traits and Environmental Factors on Bioaccumulation Dynamics
The bioaccumulation of this compound, like other hydrophobic organic compounds, is not solely dependent on the properties of the chemical itself. A range of biological and environmental factors can significantly influence the extent of its uptake, distribution, and retention in organisms.
Biological Traits:
Lipid Content: Due to its lipophilic nature, this compound is expected to accumulate preferentially in tissues with high lipid content, such as adipose tissue, liver, and the yolk of eggs. mdpi.com Organisms with a higher percentage of body fat will generally exhibit higher concentrations of such compounds, assuming similar exposure levels. Variations in lipid content related to age, sex, reproductive status, and season can therefore lead to differences in bioaccumulation.
Trophic Level: As discussed in the context of TMFs, an organism's position in the food web is a primary determinant of its contaminant burden for biomagnifying substances. Predators consuming contaminated prey will accumulate higher concentrations than organisms at lower trophic levels.
Metabolic Capacity: The ability of an organism to metabolize and excrete a compound can significantly reduce its bioaccumulation potential. While highly chlorinated diphenyl ethers are generally resistant to metabolic degradation, even slow rates of biotransformation can impact their long-term accumulation. Species-specific differences in metabolic enzyme systems can lead to variations in contaminant profiles and concentrations.
Environmental Factors:
Temperature: Environmental temperature can influence the bioaccumulation of POPs in ectothermic (cold-blooded) organisms. Higher temperatures can increase metabolic rates, potentially leading to faster uptake from the environment. Conversely, increased metabolic activity might also enhance elimination rates. The net effect of temperature on bioaccumulation can therefore be complex and species-specific.
Organic Carbon Content of Sediments and Water: In aquatic environments, hydrophobic compounds like this compound can adsorb to organic carbon in sediment and dissolved organic matter in the water column. This can reduce the bioavailability of the compound for uptake by aquatic organisms, as only the freely dissolved fraction is typically considered readily available for bioconcentration.
Ecotoxicological Investigations of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Toxicological Endpoints in Non-Human Biota
The environmental persistence and lipophilic nature of 2,3',4,4',5,5'-Hexachlorodiphenyl ether, a specific congener of polybrominated diphenyl ethers (PBDEs) known as BDE-153, lead to its bioaccumulation and biomagnification in food webs, posing a significant risk to a variety of non-human biota. epa.gov Extensive research has been conducted to determine the toxicological endpoints of this compound in both aquatic and terrestrial ecosystems.
Effects on Aquatic Organisms (e.g., Fish, Invertebrates)
BDE-153 has demonstrated notable toxic effects on a range of aquatic organisms, from microorganisms to fish. In the unicellular marine green flagellate Platymonas subcordiformis, exposure to BDE-153 resulted in reduced motility and altered swimming patterns. nih.gov The toxicity of BDE-153 to the algae Chlorella vulgaris has been classified as very high, with a 96-hour median effective concentration (EC50) of 14.75 µg/L. cabidigitallibrary.org This highlights the potential for this compound to disrupt the base of the aquatic food web.
For aquatic invertebrates, studies on Daphnia magna have shown that while acute toxicity is relatively low, with no significant mortality observed up to a concentration of 210 µg/L in a 24-hour test, reproductive effects are more pronounced. nih.gov In longer-term reproductive tests, concentrations of 50 and 100 µg/L led to mortality after the second day of exposure. nih.gov At lower concentrations of 12.5 and 25 µg/L, BDE-153 caused a significant reduction in offspring production and an increase in mortality compared to control groups. nih.gov
In fish, such as tilapia, exposure to BDE-153 has been shown to induce intestinal damage. mdpi.com This damage is characterized by diminished goblet cell density and the formation of vacuoles. mdpi.com Furthermore, a reduction in the activity of enzymes such as ethoxyresorufin-O-deethylase (EROD) has been observed. mdpi.com
| Organism | Endpoint | Concentration | Duration |
|---|---|---|---|
| Chlorella vulgaris (Algae) | EC50 | 14.75 µg/L | 96 hours |
| Daphnia magna (Invertebrate) | No acute toxicity | Up to 210 µg/L | 24 hours |
| Daphnia magna (Invertebrate) | Mortality | 50 and 100 µg/L | > 2 days |
| Daphnia magna (Invertebrate) | Reduced reproduction, increased mortality | 12.5 and 25 µg/L | Reproductive test |
Effects on Terrestrial Organisms (e.g., Soil Invertebrates, Birds)
The impact of this compound extends to terrestrial ecosystems, affecting both invertebrate and vertebrate species. Soil invertebrates, such as the earthworm Eisenia fetida, have been shown to accumulate BDE-153 from contaminated soil. This accumulation can lead to adverse effects on the health of these organisms, which play a crucial role in soil health and nutrient cycling. While specific toxicity endpoints for BDE-153 in earthworms are not extensively documented in the available literature, the bioaccumulation itself is a significant concern for the potential transfer of this toxicant up the food chain.
Avian species have been a key focus of ecotoxicological studies on BDE-153. Research on American kestrels (Falco sparverius) has revealed that exposure to environmentally relevant concentrations of a mixture containing BDE-153 can lead to significant reproductive impairments. epa.gov These effects include delayed egg-laying, thinner eggshells, and reduced fledging success. epa.gov The decline in eggshell thickness is a critical finding, as it can lead to increased egg breakage and reproductive failure. BDE-153 has been identified as a dominant congener in the eggs of wild peregrine falcons, and increasing concentrations have been correlated with a decrease in average brood size.
| Organism | Observed Effect | Key Finding |
|---|---|---|
| Eisenia fetida (Earthworm) | Bioaccumulation | Potential for trophic transfer of BDE-153. |
| American Kestrel (Falco sparverius) | Reproductive impairment | Delayed egg-laying, thinner eggshells, reduced fledging success. epa.gov |
| Peregrine Falcon (Falco peregrinus) | Reduced brood size | Correlated with increasing concentrations of BDE-153 in eggs. |
Mechanistic Ecotoxicology and Cellular Interactions
Understanding the molecular and cellular mechanisms by which this compound exerts its toxic effects is crucial for a comprehensive risk assessment. Research in this area has focused on its interactions with cellular receptors and its interference with key enzyme systems and metabolic pathways.
Receptor-Mediated Mechanisms in Non-Human Species
One of the primary mechanisms through which BDE-153 is thought to exert some of its toxic effects is through interaction with the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism. Studies have shown that BDE-153 can act as a weak agonist of the AhR. nih.govnih.gov However, it has also been demonstrated to act as an antagonist to the effects of more potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This antagonistic activity suggests that BDE-153 can interfere with the normal function of the AhR signaling pathway, potentially leading to a range of adverse effects.
In addition to the AhR, there is evidence that BDE-153 may interact with other receptor systems. For instance, studies in mice have suggested that BDE-153 can interfere with the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis. mdpi.comvghtpe.gov.tw This interaction could contribute to the observed disruptions in glucose and lipid metabolism. mdpi.comvghtpe.gov.tw
Interactions with Enzyme Systems and Metabolic Pathways
This compound has been shown to significantly interact with various enzyme systems, particularly those involved in the metabolism of foreign compounds. A notable effect of BDE-153 is the induction of cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies in rats have demonstrated that exposure to BDE-153 leads to an increase in the activity of hepatic microsomal enzymes such as ethoxyresorufin-O-deethylase, which is a marker for CYP1A1 activity. nih.gov Furthermore, BDE-153 has been shown to be an inducer of CYP2B enzymes. nih.govnih.gov
The induction of these enzymes can have several consequences. On one hand, it can lead to the metabolic breakdown of BDE-153, potentially forming metabolites that are more or less toxic than the parent compound. On the other hand, the induction of CYP enzymes can alter the metabolism of other endogenous and exogenous compounds, leading to disruptions in normal physiological processes.
Beyond the cytochrome P450 system, BDE-153 can also impact other metabolic pathways. In mice, exposure to BDE-153 has been linked to disorders in glucose and lipid metabolism. vghtpe.gov.twnih.gov This is thought to occur through interference with the expression of key metabolic regulators like AMP-activated protein kinase (AMPKα) and various adipokines. vghtpe.gov.tw
Endocrine Disruption Mechanisms in Wildlife Models
Polychlorinated diphenyl ethers (PCDEs), including the congener this compound, are recognized as endocrine-disrupting chemicals (EDCs) that can elicit adverse effects in wildlife. nih.govsvdcdn.com These synthetic halogenated aromatic compounds interfere with the normal functioning of the endocrine (hormone) system, which can lead to negative impacts on development, growth, and reproduction. nih.govresearchgate.netnih.gov The mechanisms through which these compounds exert their effects are varied and can involve interference at multiple points within the endocrine pathways.
In animal models, a primary target for PCDEs and structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) is the thyroid system. nih.govnih.govcardiff.ac.uk Disruption of thyroid hormone homeostasis is a key mechanism of toxicity. nih.gov Research on wildlife, such as river birds, has shown a strong correlation between contamination with PCBs and PBDEs and depressed levels of thyroid hormones in chicks, which can impair growth and development. cardiff.ac.uk The mechanisms responsible for this disruption are complex and can include:
Interference with Hormone Synthesis: EDCs can affect the production of thyroid hormones by impacting synthesis-associated proteins like the sodium iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg). nih.gov
Alteration of Hormone Transport: Some compounds or their metabolites can bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing the natural hormones and altering their availability to tissues. nih.gov
Disruption of Metabolism and Regulation: EDCs can induce hepatic enzymes that increase the breakdown and elimination of thyroid hormones. nih.gov They may also interfere with the enzymes (deiodinases) that convert thyroid hormones into their more active forms and disrupt the feedback regulation of the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov
Furthermore, some PCDE congeners are believed to exert toxic effects through the activation of the aryl hydrocarbon receptor (AhR), a mechanism shared with dioxins and certain "dioxin-like" PCBs. nih.gov Binding to this receptor can trigger a cascade of gene expression changes, leading to a variety of toxic responses, including endocrine disruption. nih.govwou.edu The structural similarity of PCDEs to natural hormones allows them to mimic or block hormonal action, leading to inappropriate physiological responses in wildlife. researchgate.netacs.org
Comparative Ecotoxicity with Structurally Related Halogenated Organic Contaminants
The ecotoxicity of this compound is often understood by comparing it to more extensively studied halogenated organic contaminants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). These classes of compounds share structural similarities, but differences in their halogen atoms (chlorine vs. bromine) and core structure (a direct biphenyl (B1667301) linkage vs. a diphenyl ether) result in distinct toxicological profiles. nih.govnih.gov
PCDEs are structurally similar to PCBs, but the presence of a flexible ether bridge in PCDEs makes them more polar. nih.gov Despite this, their potential for long-range environmental transport, bioaccumulation, and biomagnification is considered to be nearly comparable to that of PCBs. nih.gov Both PCBs and PBDEs are known to cause a range of health issues in wildlife, including impacts on the immune, reproductive, nervous, and endocrine systems. illinois.edu
A direct comparative study on the reproductive toxicity of congener-153 of PCB, PBB (polybrominated biphenyl), and PBDE in the aquatic invertebrate Daphnia magna provides insight into their relative toxicities. The results showed that PCB-153 had the most severe effects on reproduction, while PBDE-153 was the least toxic of the three compounds tested. nih.gov The study also found that PCB-153 accumulated in the parent daphnids to a much greater extent than the other two chemicals, suggesting that differences in uptake and bioaccumulation contribute to the observed toxicity. nih.gov Although this study did not include the corresponding PCDE congener, it highlights that even with very similar structures, the nature of the halogen and the core biphenyl structure significantly influence ecotoxicity.
| Compound | Test Organism | Endpoint | Key Finding | Reference |
|---|---|---|---|---|
| 2,4,5,2',4',5'-Hexachlorobiphenyl (PCB-153) | Daphnia magna | Reproduction | Most severe effects on reproduction; highest accumulation. | nih.gov |
| 2,4,5,2',4',5'-Hexabromobiphenyl (PBB-153) | Daphnia magna | Reproduction | Intermediate toxicity. | nih.gov |
| 2,2',4,4',5,5'-Hexabromodiphenyl ether (PBDE-153) | Daphnia magna | Reproduction | Least toxic; significant mortality and lower offspring production than control. | nih.gov |
Structure-Activity Relationships in Ecotoxicological Responses
The ecotoxicological effects of PCDEs are highly dependent on their molecular structure, specifically the number and position of the chlorine atoms on the diphenyl ether backbone. nih.gov This relationship between chemical structure and biological activity is a critical factor in determining the specific toxicity of a congener like this compound.
Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of these compounds based on their structural and electronic properties. nih.gov For PCDEs, QSAR modeling has indicated that acute toxicity may be correlated with molecular polarizability and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov
Key structural features that influence the ecotoxicological responses of PCDEs include:
Degree of Chlorination: Generally, the introduction of chlorine atoms into a parent organic molecule tends to increase its toxicity and lipophilicity. eurochlor.orgacs.org
Chlorine Substitution Pattern: The specific positions of the chlorine atoms are crucial. For instance, a QSAR model developed for 12 PCDE congeners revealed that those with chlorine substitutions at the meta (3, 3', 5, 5') and para (4, 4') positions tended to exhibit higher immunotoxicity. nih.gov
Ortho-Substitution: In PCBs, the presence of chlorine atoms at the ortho-positions (2, 2', 6, 6') forces the two phenyl rings to twist out of plane, which typically reduces their ability to bind to the Ah receptor and thus lowers their "dioxin-like" toxicity. wou.edu For PCDEs, the ether bridge between the phenyl rings increases the bond length, which may diminish the steric hindrance effects of ortho-substituents on toxic potency when compared to PCBs. nih.gov
Presence of the Ether Bridge: The oxygen ether bridge distinguishes PCDEs from PCBs. This linkage makes the molecule more polar and flexible, which can influence its environmental fate, receptor binding affinity, and metabolic pathways. nih.gov
| Structural Feature | Influence on Ecotoxicological Response | Example/Mechanism | Reference |
|---|---|---|---|
| Number of Chlorine Atoms | Generally, increased chlorination can correlate with increased toxicity and persistence. | Higher number of chlorines increases lipophilicity and potential for bioaccumulation. | eurochlor.orgacs.org |
| Substitution at meta- and para- positions (3, 4) | Associated with higher immunotoxicity in PCDEs. | QSAR models show a correlation between this substitution pattern and a lower frontier orbital energy gap. | nih.gov |
| Ortho-Substitution (2, 2', 6, 6') | May have a diminished effect on reducing toxic potency compared to PCBs. | The flexible ether bridge in PCDEs may reduce the steric hindrance that prevents planarity in ortho-substituted PCBs. | nih.gov |
| Molecular Polarizability (α) and ELUMO | Correlated with acute toxicity in PCDEs. | These electronic properties influence the reactivity and interaction of the molecule with biological targets. | nih.gov |
Analytical Methodologies for the Determination of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether in Environmental Samples
Sample Collection and Preservation Strategies
The accuracy of any environmental analysis begins with the integrity of the sample collected. For the analysis of 2,3',4,4',5,5'-Hexachlorodiphenyl ether, a polybrominated diphenyl ether (PBDE) congener, strict protocols for sample collection and preservation are essential to prevent contamination and degradation.
Sample Containers and General Practices: Following conventional sampling practices, samples should be collected in amber glass containers to protect the light-sensitive compounds from photodegradation. epa.gov It is crucial to ensure that all glassware is properly cleaned to avoid cross-contamination, as PBDEs can be present in laboratory dust. epa.gov In some cases, a separate set of glassware may be necessary for analyzing low-level samples. epa.gov
Aqueous Samples: Water samples, whether from surface water, groundwater, or wastewater, should be collected as grab samples or by using automatic sampling equipment with refrigerated bottles. epa.gov If residual chlorine is present, it should be neutralized by adding 80 mg of sodium thiosulfate (B1220275) per liter of water. epa.gov From the moment of collection until they reach the laboratory, aqueous samples must be kept in the dark at a temperature below 6°C. epa.gov While there are no officially demonstrated maximum holding times for PBDEs, if stored properly in the dark at <6°C, aqueous samples may be stored for up to one year.
Solid and Semi-Solid Samples: Samples of soil, sediment, sludge, and other solid waste are typically collected as grab samples using wide-mouth glass jars. epa.gov Similar to aqueous samples, these solid and semi-solid samples must be maintained in the dark at <6°C during transport to the laboratory. epa.gov For long-term storage, they should be kept in the dark at a temperature below -10°C. epa.gov Standard holding times for semivolatile organic compounds (SVOCs) in soil are often defaulted to 14 days from collection to extraction and 40 days from extraction to analysis. epa.gov
Tissue Samples: For biological tissue samples, such as fish, it is ideal to freeze them immediately after collection and ship them to the laboratory on dry ice to ensure preservation.
Below is an interactive data table summarizing the collection and preservation strategies for different environmental matrices.
| Matrix Type | Container | Preservation | Storage Temperature | Typical Holding Time (Extraction/Analysis) |
| Aqueous | Amber Glass | Add 80 mg/L Sodium Thiosulfate (if chlorine is present) | <6°C epa.gov | 7 days / 40 days (default); Up to 1 year possible epa.gov |
| Solid (Soil, Sediment) | Wide-mouth Amber Glass | None | <6°C (transport), <-10°C (storage) epa.gov | 14 days / 40 days epa.gov |
| Tissue | Amber Glass | Freeze upon collection | Ship on dry ice | Not specified, freezing is key |
Extraction Techniques from Diverse Environmental Matrices
The extraction of this compound from environmental samples is a critical step that aims to isolate the analyte from the sample matrix. The choice of technique depends on the nature of the matrix and the desired efficiency.
Pressurized Fluid Extraction (PFE)
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses elevated temperatures (100-180°C) and pressures (1500-2000 psi) to extract organic compounds from solid and semi-solid samples. epa.govnih.gov These conditions keep the solvents in a liquid state, allowing for rapid and efficient extractions with significantly less solvent consumption compared to traditional methods like Soxhlet. epa.govnih.gov
PFE is applicable for the extraction of semivolatile organic compounds, including PBDEs, from soils, sediments, and sludges. epa.gov The process involves placing the sample, often mixed with a dispersing agent like diatomaceous earth, into a stainless steel extraction cell. nih.gov The cell is then heated, and the extraction solvent is pumped through it. The resulting extract is then ready for clean-up and analysis. epa.gov For compounds like PBDEs, multiple static extraction cycles are often recommended to ensure complete recovery. epa.gov
Soxhlet Extraction and Liquid-Liquid Extraction
Soxhlet Extraction: This is a classical and widely used technique for extracting organic analytes from solid matrices. env.go.jp It involves the continuous washing of the sample with a distilled solvent in a specialized glass apparatus. env.go.jp Soxhlet extraction is considered a benchmark method against which newer techniques are often compared due to its high extraction efficiency. nih.govresearchgate.net For PBDE analysis, the Soxhlet apparatus should be pre-extracted with the extraction solvent to prevent contamination. epa.gov Common solvents used for the extraction of PBDEs from soil and fish samples include mixtures of acetone (B3395972) and n-hexane or dichloromethane (B109758) and n-hexane. nih.govresearchgate.net Despite its effectiveness, Soxhlet extraction is time-consuming (often requiring hours of extraction) and uses large volumes of organic solvents. researchgate.netresearchgate.net
Liquid-Liquid Extraction (LLE): This technique is primarily used for separating analytes from liquid samples, such as water or human milk, based on their differing solubilities in two immiscible liquid phases. unitar.org In the context of PBDE analysis in human milk, LLE is employed to extract the lipophilic PBDEs from the aqueous and lipid matrix. unitar.org The process typically involves shaking the sample with a non-polar organic solvent. The PBDEs partition into the organic layer, which is then separated, concentrated, and subjected to clean-up procedures. unitar.org
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile and widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. nih.govrsc.org It relies on the partitioning of analytes between a liquid sample and a solid stationary phase (the sorbent). nih.gov For water analysis, the sample is passed through a cartridge containing a sorbent that retains the target analytes. eurofins.comnih.gov The interferences are washed away, and the analytes are then eluted with a small volume of a suitable solvent. eurofins.com
SPE offers several advantages, including high recovery rates, low solvent consumption, and the ability to handle a wide range of analyte polarities by selecting appropriate sorbents. nih.gov Hydrophilic-lipophilic balanced (HLB) sorbents are commonly used for the effective extraction of compounds with a broad range of polarities from water samples. nih.gov SPE is also utilized for the extraction of PBDEs from serum samples. unitar.org
The following table compares the different extraction techniques.
| Extraction Technique | Applicable Matrices | Advantages | Disadvantages |
| Pressurized Fluid Extraction (PFE) | Solid, Semi-solid | Fast, Automated, Low solvent use epa.govnih.gov | High initial instrument cost |
| Soxhlet Extraction | Solid | High efficiency, Benchmark method nih.govresearchgate.net | Time-consuming, High solvent use researchgate.netresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Liquid | Simple, Effective for liquid samples | Can be labor-intensive, May form emulsions unitar.org |
| Solid-Phase Extraction (SPE) | Liquid | Low solvent use, High pre-concentration, Versatile nih.gov | Sorbent selection is critical, Potential for matrix effects |
Sample Clean-up and Fractionation Approaches
Following extraction, the sample extract often contains co-extracted substances that can interfere with the final analysis. Therefore, a clean-up step is necessary to remove these interferences.
Adsorption Chromatography (Silica, Alumina)
Adsorption chromatography is a common and effective method for cleaning up sample extracts containing PBDEs. mdpi.com This technique separates compounds based on their affinity for the surface of a solid adsorbent. Silica (B1680970) gel and alumina (B75360) are the most frequently used adsorbents for this purpose. column-chromatography.comcolumn-chromatography.com Both are polar adsorbents that are effective at retaining polar interfering compounds while allowing the less polar PBDEs to pass through with a non-polar solvent. column-chromatography.com
The process typically involves passing the sample extract through a glass column packed with the adsorbent. unitar.org Different solvents or solvent mixtures are used to elute fractions containing different classes of compounds. For PBDE analysis, a multi-step clean-up procedure may be employed. For instance, an acidic silica column can be used to break down and retain lipids, a significant interference in biological samples. unitar.org This is often followed by a column with deactivated silica or alumina for further fractionation. unitar.org The choice between silica and alumina can depend on the specific requirements of the separation, as alumina is stable over a wider pH range. column-chromatography.comjalonzeolite.com The combination of these sorbents can also be optimized to achieve the desired separation of analytes from interfering compounds.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a non-destructive cleanup technique frequently employed in the analysis of this compound. This method is particularly effective for removing high-molecular-weight interferents, such as lipids, from sample extracts, which is crucial when analyzing biological tissues (e.g., fish) or fatty samples. nih.govnih.gov
The principle of SEC involves passing the sample extract through a column packed with a porous, cross-linked polystyrene-divinylbenzene gel. Larger molecules, like lipids, cannot penetrate the pores and are therefore eluted quickly from the column. Smaller molecules, including the hexachlorodiphenyl ether congener, can diffuse into the pores of the gel, resulting in a longer retention time. This differential retention allows for the effective separation of the target analyte from the lipidic matrix components. The collected fraction containing the analyte is then concentrated before further cleanup or instrumental analysis. cdc.gov One of the main advantages of SEC is that it preserves the integrity of the analytes, unlike more aggressive acid-based cleanup methods. nih.gov
Acidic and Alkaline Treatments for Interferent Removal
Destructive cleanup techniques involving acidic or alkaline treatments are commonly used to eliminate matrix interferences prior to the analysis of this compound. These methods are highly effective but can lead to the degradation of certain sensitive compounds. nih.gov
Acidic Treatment: This is a robust method for removing oxidizable organic matter, such as lipids, from environmental extracts. researchgate.net The procedure typically involves shaking the organic solvent extract with concentrated sulfuric acid. The acid oxidizes and partitions the interfering compounds into the acid layer, which is then discarded. Another common approach is to use a multi-layer silica gel column, where one of the layers is impregnated with sulfuric acid. nih.govresearchgate.net This acid-silica gel layer effectively retains and removes lipids and pigments as the sample extract passes through the column. While highly efficient for cleaning samples like sediment or sludge, care must be taken as some analytes may not be stable under such strong acidic conditions. researchgate.net
Alkaline Treatment (Saponification): This method is primarily used for samples with very high-fat content. nih.gov Saponification involves heating the sample extract with a strong alkaline solution, such as potassium hydroxide (B78521) (KOH) in ethanol. This process hydrolyzes triglycerides (fats) into water-soluble glycerol (B35011) and fatty acid salts (soap), which can then be easily removed by liquid-liquid partitioning. The non-saponifiable fraction, containing the stable, non-polar this compound, is then re-extracted with a non-polar solvent for subsequent analysis. researchgate.net
Instrumental Analysis and Quantification
Following extraction and cleanup, the final determination of this compound is performed using high-resolution chromatographic techniques coupled with sensitive detectors.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is the primary and most definitive analytical technique for the quantification of this compound in environmental samples. thermofisher.com The gas chromatograph separates the individual congeners in the extract, which are then detected and quantified by the mass spectrometer.
For the analysis of PCDEs, a high-resolution capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is typically used to achieve separation from other congeners and potential interferences. tdi-bi.com Splitless injection is commonly employed to introduce the sample onto the column, maximizing sensitivity for trace-level analysis.
The mass spectrometer offers high selectivity and sensitivity. While single quadrupole instruments operating in selected ion monitoring (SIM) mode can be used, triple quadrupole mass spectrometers (MS/MS) provide superior performance. thermofisher.com By operating in the multiple reaction monitoring (MRM) mode, GC-MS/MS significantly reduces matrix background and enhances selectivity, allowing for highly accurate quantification even in complex samples like sediment or sludge. selectscience.netpeakscientific.com
| Parameter | Typical Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, TG-XLBMS) |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 60-100°C, ramped to ~320°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Electron Capture Detector (GC-ECD)
Gas chromatography with an electron capture detector is a highly sensitive and cost-effective technique for analyzing electronegative compounds, including halogenated compounds like this compound. peakscientific.comgcms.cz The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current in the detector. When an electronegative compound elutes from the GC column and enters the detector, it captures some of the electrons, causing a measurable drop in the current that is proportional to the analyte's concentration. tdi-bi.com
While GC-ECD offers excellent sensitivity, often reaching picogram (pg) levels, its selectivity is lower than that of a mass spectrometer. gcms.cz Identification is based solely on retention time. Therefore, there is a risk of co-elution with other halogenated compounds (e.g., certain PCB or pesticide congeners), which can lead to inaccurate quantification. researchgate.netscilit.com To mitigate this, a dual-column GC-ECD setup is often used, where the sample is simultaneously analyzed on two columns with different polarities for confirmation. tdi-bi.com Meticulous sample cleanup is also critical to remove potential interferences before GC-ECD analysis. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
While GC-MS is the standard for PCDEs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for related halogenated compounds, particularly their more polar hydroxylated metabolites. nih.govnih.gov For the parent compound this compound, LC-MS/MS is less common due to the compound's volatility and suitability for GC analysis.
However, LC-MS/MS offers the advantage of direct analysis of extracts without the need for derivatization, which is often required for polar metabolites in GC-MS. acs.org The technique typically uses a reversed-phase column (e.g., C18) for separation, coupled with a tandem mass spectrometer. nih.gov This approach can be valuable in comprehensive studies looking at both the parent PCDEs and their transformation products in environmental or biological systems.
Quality Assurance and Quality Control in Analytical Methods
Key QA/QC measures include:
Method Blanks: A clean matrix sample is processed and analyzed alongside the environmental samples to check for contamination from glassware, reagents, or the laboratory environment.
Laboratory Control Samples (LCS): A clean matrix is spiked with a known amount of the target analyte and carried through the entire analytical procedure. The recovery of the analyte is measured to assess the accuracy and precision of the method.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a duplicate of an actual environmental sample before extraction. Analysis of MS/MSD samples helps to evaluate the effect of the sample matrix on the analytical method's performance.
Surrogate and Internal Standards: Surrogate standards (compounds similar to the analyte but not expected in the sample) are added to every sample before extraction to monitor the efficiency of the preparation and analysis process for each individual sample. tdi-bi.com Internal standards are added just before instrumental analysis to correct for variations in instrument response. researchgate.net
Calibration: Multi-point calibration curves are generated for each batch of samples to ensure the linearity and accuracy of the instrument's response over the concentration range of interest. tdi-bi.com
Certified Reference Materials (CRMs): Analyzing a CRM (e.g., sediment or tissue) with a certified concentration of the analyte is a crucial step in method validation to demonstrate accuracy.
| QC Check | Purpose | Typical Frequency |
|---|---|---|
| Method Blank | Assess laboratory contamination | One per analytical batch |
| Laboratory Control Sample (LCS) | Assess method accuracy and precision | One per analytical batch |
| Matrix Spike / Spike Duplicate | Assess matrix effects on accuracy and precision | One per 20 samples |
| Surrogate Standards | Monitor recovery for each sample | Added to every sample |
| Certified Reference Material (CRM) | Validate overall method accuracy | As part of method validation and periodically |
Use of Internal Standards and Surrogate Standards
In the analysis of trace organic contaminants like this compound, internal standards (IS) and surrogate standards (SS) are indispensable for ensuring the accuracy and precision of the results. well-labs.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added to the sample extract in a known quantity just before instrumental analysis. well-labs.com Its purpose is to correct for variations in instrument response. well-labs.com
A surrogate standard is a compound that is not expected to be present in the sample and is added in a known amount before any sample preparation steps. nih.gov Surrogates are chosen to mimic the behavior of the target analytes throughout the entire analytical procedure, including extraction, cleanup, and analysis. nih.gov They are crucial for monitoring the efficiency of the sample preparation process and correcting for any losses of the target analyte that may occur. nih.gov
For the analysis of halogenated compounds like polybrominated diphenyl ethers (PBDEs), which are structurally similar to hexachlorodiphenyl ethers, isotopically labeled analogs of the target compounds are often the preferred choice for both internal and surrogate standards. thermofisher.comisotope.com The use of ¹³C-labeled standards is a common practice in methods such as U.S. EPA Method 1614A for PBDEs. alsglobal.com These labeled compounds have nearly identical chemical and physical properties to their native counterparts, ensuring they behave similarly during all stages of the analysis. thermofisher.com
Given the structural similarity, it can be inferred that ¹³C-labeled hexachlorodiphenyl ethers would be the ideal internal and surrogate standards for the analysis of this compound. When isotopically labeled analogs are not available, other halogenated compounds with similar properties that are not present in the sample can be used. nih.gov For instance, in the analysis of some PBDEs and polychlorinated biphenyls (PCBs), compounds like ¹³C₁₂-BDE-118 and ¹³C₁₂-PCB-97 have been utilized as surrogate internal standards. nih.gov Additionally, compounds such as 2,3',4,4',6-tetrabromodiphenyl ether (FBDE-69) and ¹³C labeled 2,2',3,4,5,5'-hexachlorinated diphenyl ether (CDE-141) have been employed as internal and recovery standards in the analysis of brominated flame retardants. nih.gov
Table 1: Examples of Internal and Surrogate Standards Used in the Analysis of Halogenated Aromatic Compounds
| Standard Type | Compound Name | Application |
|---|---|---|
| Internal Standard | ¹³C-labeled this compound | Ideal for isotope dilution quantification of the target analyte. |
| Surrogate Standard | ¹³C-labeled Hexachlorodiphenyl ether congeners | To monitor recovery throughout the analytical process. |
| Internal Standard | ¹³C₁₂-BDE-118 | Used in the analysis of PBDEs and PCBs. nih.gov |
| Surrogate Standard | ¹³C₁₂-PCB-97 | Used in the analysis of PBDEs and PCBs. nih.gov |
| Internal Standard | 2,3',4,4',6-Tetrabromodiphenyl ether (FBDE-69) | Used in the analysis of brominated flame retardants. nih.gov |
Certified Reference Materials and Interlaboratory Comparisons
Certified Reference Materials (CRMs) are crucial for method validation and for ensuring the accuracy and traceability of analytical measurements. CRMs are well-characterized materials with a certified concentration of the analyte of interest. sigmaaldrich.comsigmaaldrich.com They are used to assess the bias of an analytical method and to demonstrate the competence of a laboratory. Several suppliers offer CRMs for a variety of polychlorinated biphenyls (PCBs), which are structurally related to hexachlorodiphenyl ethers. sigmaaldrich.comsigmaaldrich.comnih.gov While specific CRMs for this compound may be less common, CRMs for other hexachlorobiphenyl congeners, such as 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), are available and can be used to validate analytical methods for similar compounds. sigmaaldrich.comnih.gov LGC Standards also provides reference materials for 2,3',4,4',5,5'-Hexachlorobiphenyl. lgcstandards.comlgcstandards.com
Interlaboratory comparison studies are another vital tool for assessing the performance of analytical laboratories and the reliability of analytical methods. nih.gov In these studies, a homogeneous and stable test material is sent to multiple laboratories for analysis. The results are then compared to a reference value to evaluate the accuracy and precision of each laboratory's measurements. nih.gov
An interlaboratory comparison on the determination of polybrominated flame retardants in a polymer matrix revealed significant variability among participating laboratories. nih.gov The relative between-laboratory standard deviations ranged from 22% to 61%, indicating challenges in achieving consistent results. nih.gov This highlights the importance of standardized methods and the use of CRMs to improve the comparability of data generated by different laboratories. nih.gov Similar challenges can be expected in the analysis of this compound due to its complex nature and the low concentrations typically found in environmental samples.
Method Detection and Quantification Limits
The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The method quantification limit (MQL), often referred to as the limit of quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
The determination of MDLs and MQLs is a critical part of method validation. U.S. EPA methods provide detailed procedures for their calculation. epa.gov The MDL is typically determined by analyzing a series of replicate samples spiked at a low concentration, while the MQL is often set at a level several times the MDL. epa.gov
For persistent organic pollutants like hexachlorodiphenyl ethers, the achievable detection and quantification limits are highly dependent on the sample matrix, the sample preparation method, and the sensitivity of the analytical instrument. For the analysis of PBDEs in various environmental matrices using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) as described in U.S. EPA Method 1614A, very low detection limits can be achieved. epa.govntis.gov For instance, the estimated MDL for BDE-99 in water is 5 picograms per liter (pg/L). epa.gov
In a study on the determination of PBDEs in water samples, limits of quantification in the range of 1.0–5.0 ng·L⁻¹ were achieved. nih.gov For sediment samples, detection limits for PBDE congeners have been reported to be between 1 and 46 pg/g dry weight. researchgate.net Another study on biota samples reported method detection limits for PBDEs ranging from 0.01 to 0.12 ng/g dry weight. nih.gov Given the similarities in analytical techniques, it is expected that the MDLs and MQLs for this compound would be in a similar range, depending on the specific matrix and analytical conditions.
Table 2: Examples of Method Detection and Quantification Limits for Related Compounds in Environmental Samples
| Compound Class | Matrix | Method Detection Limit (MDL) / Limit of Quantification (LOQ) |
|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | Water | LOQ: 1.0–5.0 ng/L nih.gov |
| Polybrominated Diphenyl Ethers (PBDEs) | Sediment | MDL: 1–46 pg/g (dry weight) researchgate.net |
| Polybrominated Diphenyl Ethers (PBDEs) | Biota | MDL: 0.01–0.12 ng/g (dry weight) nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) |
| ¹³C-labeled this compound |
| ¹³C-labeled Hexachlorodiphenyl ether |
| ¹³C₁₂-BDE-118 |
| ¹³C₁₂-PCB-97 |
| 2,3',4,4',6-Tetrabromodiphenyl ether (FBDE-69) |
| ¹³C-2,2',3,4,5,5'-Hexachlorinated diphenyl ether (CDE-141) |
Environmental Management and Remediation Strategies for 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether Contamination
Natural Attenuation Processes and Monitoring
Natural attenuation refers to the naturally occurring processes in soil and groundwater that, without human intervention, act to reduce the mass, toxicity, mobility, volume, or concentration of contaminants. scirp.org For 2,3',4,4',5,5'-Hexachlorodiphenyl ether, these processes primarily include biodegradation, sorption, and dispersion. frtr.gov The effectiveness of natural attenuation is site-specific and depends on the physical, chemical, and biological characteristics of the subsurface environment. ocwd.com
Key natural attenuation processes for chlorinated compounds like this compound can include:
Biodegradation: This is often the most significant destructive process in natural attenuation. scirp.org It involves the breakdown of the contaminant by indigenous microorganisms. For highly chlorinated compounds, anaerobic reductive dechlorination is a key pathway, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process can lead to the formation of less chlorinated and often less toxic daughter products.
Sorption: This process involves the contaminant binding to organic matter and mineral surfaces in the soil or aquifer material. Sorption can reduce the mobility of this compound in the environment, effectively sequestering it and limiting its spread in groundwater.
Dispersion and Dilution: These are physical processes that reduce the concentration of the contaminant in groundwater. Dispersion is the mixing of the contaminant with clean water, while dilution occurs as the contaminant plume moves and mixes with a larger volume of groundwater.
Monitoring of natural attenuation is crucial to ensure that the processes are occurring at a rate sufficient to protect human health and the environment. mdpi.com A comprehensive monitoring plan for a site contaminated with this compound would typically involve:
Contaminant and Daughter Product Analysis: Regular sampling and analysis of soil and groundwater to track the concentrations of the parent compound and its potential degradation products. mdpi.com A decrease in the parent compound concentration and a corresponding increase in daughter products can provide strong evidence of biodegradation.
Geochemical Parameters: Monitoring of geochemical indicators that provide information about the subsurface environment and the types of microbial activity occurring. Key parameters include:
Dissolved oxygen: To determine if aerobic or anaerobic conditions are present.
Nitrate, sulfate, and iron (II): To assess the presence of alternative electron acceptors used by microorganisms in anaerobic respiration.
Methane, ethene, and ethane: The presence of these gases can indicate that reductive dechlorination is occurring. researchgate.net
pH and alkalinity: To ensure that conditions are suitable for microbial activity.
Microbiological Monitoring: In some cases, molecular tools like quantitative polymerase chain reaction (qPCR) can be used to detect and quantify the presence of specific microorganisms or functional genes known to be involved in the degradation of chlorinated compounds. researchgate.net
| Parameter Category | Specific Parameters | Purpose |
|---|---|---|
| Contaminant and Degradation Products | This compound | Track the decrease in parent compound concentration. |
| Less chlorinated diphenyl ethers | Identify and quantify the products of biodegradation. | |
| Geochemical Indicators | Dissolved Oxygen | Determine if conditions are aerobic or anaerobic. |
| Nitrate, Sulfate, Iron (II) | Assess the availability of alternative electron acceptors for anaerobic respiration. | |
| Methane, Ethene, Ethane | Indicate the occurrence of reductive dechlorination. | |
| pH and Alkalinity | Ensure conditions are favorable for microbial activity. | |
| Oxidation-Reduction Potential (ORP) | Measure the reducing potential of the groundwater. | |
| Total Organic Carbon (TOC) | Assess the availability of a carbon source for microbial metabolism. | |
| Microbiological Indicators | Specific dechlorinating bacteria (e.g., Dehalococcoides) and functional genes | Confirm the presence and activity of microorganisms capable of degrading the contaminant. |
Bioremediation Technologies
Bioremediation involves the use of living organisms, primarily microorganisms and plants, to degrade or remove contaminants from the environment. nih.gov
Microbial Biodegradation and Bioaugmentation
Microbial biodegradation is a key process in the natural attenuation and engineered bioremediation of chlorinated organic compounds. While specific studies on the microbial degradation of this compound are limited, research on similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) provides valuable insights.
Studies have shown that certain microorganisms can degrade highly chlorinated PCBs under anaerobic conditions through a process called reductive dechlorination. mdpi.com In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are removed. Aerobic bacteria can then degrade the resulting less-chlorinated congeners. epa.gov For instance, the white rot fungus Phanerochaete chrysosporium has been shown to degrade some PCB congeners, although its effectiveness decreases with higher levels of chlorination. nih.govusda.gov There was negligible mineralization of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) by this fungus in one study. nih.govusda.gov
Bioaugmentation is a strategy that involves introducing specific microorganisms with desired degradation capabilities to a contaminated site to enhance the rate of contaminant removal. frontiersin.org This approach can be particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant or when the degradation rate is too slow. frontiersin.org For sites contaminated with this compound, bioaugmentation could involve the introduction of microbial consortia known to degrade other highly chlorinated aromatic compounds. The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and thrive in the contaminated environment. frontiersin.org
Phytoremediation Approaches
Phytoremediation is a bioremediation technology that uses plants to clean up contaminated environments. researchgate.net This approach is generally considered to be a cost-effective and environmentally friendly alternative to traditional remediation methods. mdpi.com While research specifically on the phytoremediation of this compound is scarce, the principles of phytoremediation for other persistent organic pollutants can be applied.
Potential phytoremediation mechanisms for this compound include:
Phytoextraction: The uptake of the contaminant from the soil or water by plant roots and its translocation and accumulation in the plant's shoots.
Phytodegradation: The breakdown of the contaminant within the plant tissues by metabolic processes.
Rhizodegradation: The breakdown of the contaminant in the soil surrounding the plant roots (the rhizosphere) by microbial activity that is stimulated by the plant.
The effectiveness of phytoremediation depends on several factors, including the plant species, the properties of the contaminant, and the soil conditions. epa.gov For hydrophobic compounds like this compound, the bioavailability in the soil can be a limiting factor for plant uptake.
Engineered Bioremediation Systems (e.g., Biopiles)
Engineered bioremediation systems are designed to optimize the conditions for microbial degradation of contaminants. Biopiles are a common example of an ex-situ bioremediation technology used to treat excavated soils contaminated with organic compounds. epa.gov
A biopile is constructed by heaping contaminated soil into a pile and stimulating aerobic microbial activity through aeration and the addition of nutrients and moisture. epa.gov The main mechanism of contaminant removal in a biopile is biodegradation by indigenous or introduced microorganisms. nih.gov While biopiles are most commonly used for petroleum hydrocarbons, they have the potential to be effective for some chlorinated compounds. frtr.gov However, for highly chlorinated compounds like this compound, the aerobic conditions in a biopile may not be optimal for the initial reductive dechlorination steps. A sequential anaerobic-aerobic process might be more effective.
| Technology | Description | Potential Applicability | Key Considerations |
|---|---|---|---|
| Microbial Biodegradation | Use of microorganisms to break down the contaminant. | High, particularly through sequential anaerobic-aerobic processes. | Requires the presence of appropriate microbial populations and environmental conditions. |
| Bioaugmentation | Introduction of specific microorganisms to enhance degradation. | Moderate to high, can overcome limitations of indigenous microbial populations. | Success depends on the survival and activity of the introduced microorganisms. |
| Phytoremediation | Use of plants to remove or degrade the contaminant. | Low to moderate, limited by the bioavailability of the compound and plant uptake efficiency. | Longer treatment times may be required. |
| Biopiles | Ex-situ treatment of excavated soil to stimulate aerobic biodegradation. | Moderate, may require a sequential anaerobic-aerobic approach for effective degradation. | Involves excavation of contaminated soil. |
Chemical Remediation Techniques
Chemical remediation techniques involve the use of chemical reactions to transform contaminants into less harmful substances.
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs have been shown to be effective in degrading a wide range of persistent organic pollutants. researchgate.net
Common AOPs that could potentially be used for the remediation of this compound include:
Ozone-based processes: Ozonation (O₃) can directly oxidize the contaminant or generate hydroxyl radicals.
Hydrogen peroxide (H₂O₂)-based processes: The Fenton reaction, which involves the use of hydrogen peroxide and an iron catalyst, is a common AOP that generates hydroxyl radicals.
UV-based processes: The combination of UV light with oxidants like ozone or hydrogen peroxide can enhance the production of hydroxyl radicals.
Photocatalysis: This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂), and UV light to generate hydroxyl radicals.
The effectiveness of AOPs for the degradation of this compound would depend on factors such as the specific AOP used, the reaction conditions (e.g., pH, temperature), and the presence of other substances in the contaminated matrix that could compete for the hydroxyl radicals. scirp.org Research on the application of AOPs to diphenyl ether herbicides suggests that these methods can be effective for breaking the ether bond and degrading the aromatic rings. nih.gov
Photochemical Degradation in Contaminated Media
Photochemical degradation is a significant pathway for the transformation of this compound (BDE-153) in the environment. This process involves the absorption of light energy, leading to the breakdown of the molecule, primarily through debromination. The rate and extent of this degradation are influenced by the medium (e.g., water, soil) and the presence of other substances, such as natural organic matter (NOM).
In aqueous environments, the direct photolysis of BDE-153 under UV-Vis irradiation (at wavelengths greater than 290 nm) has been observed with a rate constant (k) of 2.26 × 10⁻² min⁻¹ and a half-life of 30.72 minutes. nih.gov However, the presence of NOM, such as Suwannee River fulvic acid (SRFA) and Pony Lake fulvic acid (PLFA), can markedly decrease the degradation rate. nih.gov This is because NOM can absorb light, reducing its availability for direct photolysis of BDE-153.
At the same time, NOM facilitates indirect photolysis through the generation of reactive species. The photolytic process in the presence of NOM generates free radicals, primarily singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov The biomolecular rate constants for the reaction of BDE-153 with ¹O₂ and •OH are 3.65 × 10⁶ M⁻¹ s⁻¹ and 7.70 × 10⁸ M⁻¹ s⁻¹, respectively. nih.gov In these indirect photolysis pathways, hydroxyl radicals contribute more significantly (28.7-31.0%) to the degradation than singlet oxygen (12.9-14.9%). nih.gov Furthermore, excited triplet states of NOM (³NOM*) play a crucial role in the indirect photolysis of BDE-153. nih.gov
In soil and sediment, the photodegradation process is more complex. While BDE-153 can be an intermediate product from the photodegradation of more highly brominated ethers like Decabromodiphenyl ether (BDE-209) in soil suspensions, it can also undergo further degradation. mdpi.commdpi.com However, the rate of photochemical degradation generally slows with decreasing bromine content, making hexa-BDEs like BDE-153 more persistent to photolysis than congeners with more bromine atoms. acs.org The presence of soil organic matter can affect photodegradation performance, often by sorbing the compound and reducing its exposure to light. mdpi.com
Photochemical Degradation Parameters for BDE-153 in Aqueous Media
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Direct Photolysis Rate Constant (k) | 2.26 × 10⁻² min⁻¹ | UV-Vis irradiation (λ > 290 nm) in water | nih.gov |
| Direct Photolysis Half-life (t½) | 30.72 minutes | UV-Vis irradiation (λ > 290 nm) in water | nih.gov |
| Biomolecular Rate Constant with ¹O₂ | 3.65 × 10⁶ M⁻¹ s⁻¹ | Aqueous solution with NOM | nih.gov |
| Biomolecular Rate Constant with •OH | 7.70 × 10⁸ M⁻¹ s⁻¹ | Aqueous solution with NOM | nih.gov |
Integrated Remediation Approaches for Contaminated Sites
Due to the persistent and recalcitrant nature of BDE-153, a single remediation technology is often insufficient for effective site cleanup. Consequently, integrated remediation approaches that combine multiple techniques are increasingly being investigated and applied. These strategies leverage the strengths of different physical, chemical, and biological processes to achieve higher degradation efficiencies and address co-contamination, which is common at polluted sites. nih.govresearchgate.net
Sequential treatments are another promising strategy. A process combining UV photolysis with biodegradation has been shown to be effective for higher brominated diphenyl ethers, which first break down into less-brominated congeners like BDE-153. mdpi.com The subsequent biodegradation phase then targets these less-brominated, more bioavailable compounds, leading to a significant decrease in their concentrations. mdpi.com Similarly, sequential treatment with nanoscale zero-valent iron (nZVI) followed by aerobic biodegradation has been shown to effectively degrade PBDEs. epa.gov
Other combined approaches include:
Tourmaline-Enhanced Bioremediation : The addition of tourmaline (B1171579) to soil has been found to enhance the bioremediation of BDE-153 by Fusarium solani, leading to a removal percentage of 46.5% in rhizosphere soil co-contaminated with Cadmium. researchgate.net
Bimetallic Nanoparticles : The use of nickel/iron (Ni/Fe) bimetallic nanoparticles has demonstrated the ability to degrade PBDEs through reductive debromination. researchgate.net
Fenton-like Oxidation and Bioremediation : A novel technology using tourmaline-catalyzed Fenton-like oxidation combined with the fungus Phanerochaete chrysosporium has been proposed for the remediation of PBDE-contaminated soils. epa.govnih.gov
Examples of Integrated Remediation Approaches for PBDEs
| Integrated Approach | Target Media | Key Findings | Efficiency | Source |
|---|---|---|---|---|
| Metal Stabilization + Persulfate Oxidation + Bioremediation | Co-contaminated Soil | Effectively remediates soil with mixed PBDE and heavy metal contamination. | 94.6% degradation, 60.3% mineralization | nih.govresearchgate.net |
| Sequential UV Photolysis + Biodegradation | Sorbent/Water Systems | Photolysis breaks down highly brominated PBDEs, increasing the bioavailability of lower brominated congeners (like BDE-153) for subsequent biodegradation. | Significant decrease in Hexa-BDE concentrations | mdpi.com |
| Tourmaline + Bioremediation (F. solani) | Co-contaminated Soil | Tourmaline enhances microbial activity and degradation of BDE-153. | 46.5% removal in rhizosphere soil | researchgate.net |
| Nanoscale Zero-Valent Iron (nZVI) + Aerobic Biodegradation | General PBDE Media | Sequential chemical reduction followed by biological degradation. | Effective degradation reported | epa.gov |
Regulatory Frameworks and Environmental Monitoring of Polychlorinated Diphenyl Ethers
International Conventions and Agreements (e.g., Stockholm Convention)
The Stockholm Convention on Persistent Organic Pollutants is a landmark global treaty designed to protect human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. acs.org The convention mandates that signatory parties take measures to eliminate or restrict the production and use of listed POPs. epa.gov
While the Stockholm Convention has been instrumental in controlling many hazardous chemicals, it is crucial to distinguish between different classes of halogenated diphenyl ethers. The convention explicitly lists several polybrominated diphenyl ethers (PBDEs) in its Annex A for elimination. Specifically, "Hexabromodiphenyl ether and heptabromodiphenyl ether" and "Tetrabromodiphenyl ether and pentabromodiphenyl ether" were added to the convention, reflecting global concern over these widely used flame retardants. nih.gov
However, polychlorinated diphenyl ethers (PCDEs), including the specific congener 2,3',4,4',5,5'-Hexachlorodiphenyl ether, are not currently listed for control under the Stockholm Convention. Despite PCDEs exhibiting many POP-like characteristics, such as persistence and bioaccumulation, they have not undergone the rigorous review process required for inclusion in the convention's annexes. nih.gov In contrast, polychlorinated biphenyls (PCBs), which are structurally similar to PCDEs but lack the ether oxygen bridge, are among the original twelve POPs targeted by the convention for elimination. epa.gov This highlights a specific focus within international regulatory frameworks on brominated flame retardants and PCBs, with less global regulatory action directed specifically at their chlorinated diphenyl ether analogues to date.
National and Regional Environmental Monitoring Programs
Comprehensive environmental monitoring programs are essential for tracking the presence and trends of persistent pollutants, informing risk assessments, and evaluating the effectiveness of regulations. Globally, several advanced monitoring frameworks exist, though their focus on PCDEs has been limited compared to other regulated POPs.
In the European Union , the Water Framework Directive (WFD) provides a major framework for monitoring chemical pollutants in aquatic environments. The WFD establishes Environmental Quality Standards (EQS) for a list of priority substances in water, sediment, and biota to protect the ecosystem. mdpi.com While the WFD's priority list includes several PBDEs, it does not specifically list PCDEs. mdpi.com Broader initiatives like the European Human Biomonitoring Initiative (HBM4EU) aim to generate data on citizen exposure to a wide range of chemicals to support policymaking, but dedicated, large-scale monitoring for PCDEs is not a primary focus. mdpi.comresearchgate.net
In the United States , the Environmental Protection Agency (EPA) oversees various monitoring activities. The National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC), measures levels of various environmental chemicals in the blood and urine of the U.S. population. scispace.com While NHANES provides valuable data on population exposure to chemicals like PCBs and PBDEs, it does not routinely report data on PCDEs. scispace.com Similarly, EPA's regional programs for environmental contaminants have historically concentrated on regulated substances like PCBs. sunstreamglobal.com
In Asia , regional cooperation on POPs monitoring has been established to understand the environmental distribution of these chemicals. chemlinked.com.cn Collaborative projects, often supported by the United Nations Environment Programme (UNEP), help build analytical capacity and generate comparable data across countries. researchgate.netnih.gov These programs have been crucial for tracking legacy POPs and those newly added to the Stockholm Convention, but specific, routine monitoring for PCDEs is not a common feature. researchgate.net
Surveillance of this compound in Environmental Media and Biota
Surveillance data for the specific congener this compound are scarce. Most environmental studies measure and report on PCDEs as a total mixture or focus on a limited number of the 209 possible congeners. Nevertheless, research confirms that PCDEs as a class are widespread environmental contaminants. They have been detected in various environmental compartments and biota, demonstrating their persistence and ability to enter food webs. nih.gov
Studies have documented the presence of PCDEs in water, sediment, soil, and the atmosphere. nih.gov Once in the environment, their chemical properties facilitate bioaccumulation in organisms and biomagnification through the food chain, a behavior comparable to that of PCBs. nih.govnih.gov In humans, PCDE congeners have been identified in adipose tissue, with dietary intake considered the primary exposure route for the general population. thermofisher.comnih.gov
The following table summarizes the concentration ranges for total PCDEs found in different environmental media, based on a comprehensive literature review. It is important to note that these are for the entire class of PCDEs, as congener-specific data, particularly for this compound, are not widely available.
| Environmental Medium | Concentration Range | Units |
|---|---|---|
| Water | 0.351–1800 | ng/L |
| Sediment | 0–3,980,000 | ng/g dry weight (dw) |
| Soil | <38–6800 | ng/g dry weight (dw) |
| Atmosphere | 8.75 × 10⁻³–1.15 × 10³² | pg/m³ |
| Biota (various species) | 0–50,924 | ng/g lipid weight (lw) |
Data sourced from a 2023 review on Polychlorinated Diphenyl Ethers in the environment. nih.gov The extremely wide range reported for the atmosphere reflects varying analytical methods and proximity to sources.
Risk Assessment Methodologies for Environmental Contaminants
The risk assessment of environmental contaminants is a systematic process used to estimate the nature and probability of adverse health effects on humans and ecosystems from exposure to chemicals. ehn.org For POPs and POP-like substances such as PCDEs, this process is complicated by their persistence, bioaccumulation, and the fact that they often occur as complex mixtures. scispace.com While no standardized risk assessment methodology exists specifically for PCDEs, the frameworks developed for PCBs and PBDEs provide a relevant model.
A standard risk assessment framework, such as that recommended by the U.S. EPA, involves four main steps: ehn.org
Hazard Identification: This step determines whether a chemical can cause adverse health effects. For PCDEs, studies have shown they can elicit toxic effects similar to dioxins, including hepatic oxidative stress, endocrine disruption, and immunosuppression. nih.gov
Dose-Response Assessment: This step quantifies the relationship between the dose of a substance and the incidence of adverse effects. A significant challenge for PCDEs is the lack of comprehensive toxicological data for most of the 209 individual congeners, which is necessary to derive toxicity values like a reference dose (RfD) or a cancer slope factor (CSF).
Exposure Assessment: This step evaluates the intensity, frequency, and duration of human and ecological exposure to a chemical. It involves measuring concentrations in environmental media (air, water, soil) and food to estimate intake. ehn.org As shown in the previous section, PCDEs are present in the environment, but data gaps can make precise exposure modeling difficult. nih.gov
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in a population under specific exposure scenarios. ehn.org This is often expressed as a Hazard Quotient (HQ) for non-carcinogenic effects or a lifetime cancer risk. ehn.org
For mixtures of related compounds like PCBs and dioxins, the Toxicity Equivalency Factor (TEF) approach is often used. This method assigns a potency value to each congener relative to the most toxic form (e.g., 2,3,7,8-TCDD for dioxins). The total risk is then calculated as the sum of the concentrations of each congener multiplied by its TEF. Given the structural similarities and shared mechanisms of action (e.g., activation of the aryl hydrocarbon receptor), a TEF-like approach could theoretically be developed for PCDEs, but this would require extensive toxicological data that are not currently available. nih.gov
Future Research Directions for 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether
Elucidation of Novel Environmental Transformation Pathways
The environmental persistence of 2,3',4,4',5,5'-hexachlorodiphenyl ether is a primary concern, and understanding its transformation pathways is crucial for predicting its long-term fate. Future research should focus on identifying and characterizing novel degradation routes beyond currently understood processes.
Key Research Areas:
Photodegradation in Diverse Media: While photolysis is a known degradation pathway for halogenated aromatic compounds, research should explore the transformation of this compound under various environmentally relevant conditions. researchgate.net This includes investigating the influence of natural photosensitizers, such as dissolved organic matter and humic substances, which can accelerate photodegradation. iedea.org Studies should also examine photodegradation in different environmental compartments, including water, soil, and atmospheric aerosols, to build a complete picture of its photolytic fate.
Biotic Transformation by Novel Microorganisms: Research into the microbial degradation of PCDEs is still in its early stages. Future studies should aim to isolate and characterize novel microbial consortia and enzymes capable of transforming this compound. Investigating both aerobic and anaerobic degradation pathways is essential, as different mechanisms may be dominant in various environments. researchgate.netnih.gov For instance, reductive dechlorination under anaerobic conditions, a known pathway for highly chlorinated PCBs, should be a key area of investigation. nih.gov
Identification of Transformation Products: A critical aspect of understanding transformation pathways is the identification of the resulting products. Advanced analytical techniques should be employed to identify and quantify metabolites and degradation intermediates. This is vital as some transformation products may be more toxic or bioavailable than the parent compound. For example, hydroxylated and methoxylated PCDEs have been identified as potential metabolites. nih.gov
Advanced Ecotoxicological Studies on Sublethal Endpoints and Mixtures
The toxicological profile of this compound, particularly at sublethal concentrations and in combination with other environmental contaminants, is largely unknown. Future ecotoxicological research must move beyond acute toxicity testing to evaluate more subtle, yet environmentally significant, endpoints.
Key Research Areas:
Sublethal Endpoints: Investigations should focus on a range of sublethal effects, including endocrine disruption, neurotoxicity, immunotoxicity, and developmental toxicity. augustmack.comresearchgate.net Given the structural similarity to other persistent organic pollutants (POPs), it is plausible that this compound could interfere with hormonal systems and neurological development. augustmack.com
Mixture Toxicity and Synergistic Effects: In the environment, organisms are exposed to a complex mixture of pollutants. Therefore, studying the toxic effects of this compound in combination with other prevalent contaminants, such as PCBs, PBDEs, and heavy metals, is crucial. scispace.comnih.gov Research has shown that co-exposure to a structurally similar compound, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) can result in a strong synergistic effect on hepatic porphyrin accumulation in rats. nih.govwur.nl Similar synergistic or additive effects may occur with this compound, and these interactions need to be systematically evaluated to accurately assess its environmental risk. nih.gov
Transgenerational Effects: The potential for persistent organic pollutants to have effects that span multiple generations is a growing area of concern. Future research should investigate whether exposure to this compound can lead to adverse health outcomes in the offspring and subsequent generations of exposed organisms.
Development of Innovative Analytical Techniques for Trace Level Detection
The accurate and sensitive detection of this compound at trace levels in complex environmental matrices is a prerequisite for effective monitoring and risk assessment. The development of innovative analytical techniques is needed to overcome the challenges associated with its low concentrations and the presence of interfering substances.
Key Research Areas:
High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation techniques can provide the selectivity and sensitivity required for the unambiguous identification and quantification of this compound and its isomers in various environmental samples.
Novel Sample Preparation and Extraction Methods: Developing more efficient and greener sample preparation techniques is essential for improving the accuracy and throughput of analytical methods. nih.gov This includes the exploration of novel sorbents for solid-phase extraction and the miniaturization of extraction techniques to reduce solvent consumption.
Rapid Screening and In-situ Monitoring: There is a need for rapid and cost-effective screening methods that can be used for large-scale monitoring programs and for in-situ measurements. Techniques such as surface-enhanced Raman scattering (SERS) have shown promise for the rapid detection of trace levels of PCBs and could potentially be adapted for PCDEs. nih.gov
Enhanced Remediation Technologies for Persistent Halogenated Ethers
The persistence of this compound in the environment necessitates the development of effective and sustainable remediation technologies for contaminated sites.
Key Research Areas:
Enhanced Bioremediation: Research should focus on optimizing conditions to enhance the microbial degradation of this compound in soil and sediment. This could involve bioaugmentation with specific microbial consortia or biostimulation by adding nutrients and electron donors/acceptors to enhance the activity of indigenous microorganisms. researchgate.netepa.gov
Phytoremediation: The potential of using plants to remove, degrade, or contain this compound from contaminated soil and water should be explored. nih.gov Research is needed to identify suitable plant species and to understand the mechanisms of uptake, translocation, and metabolism of this compound in plants.
Innovative Abiotic Remediation: The development of novel abiotic remediation technologies, such as advanced oxidation processes, in-situ chemical reduction, and the use of activated carbon-based amendments, should be pursued. researchgate.netclu-in.orgregenesis.com These technologies could offer effective solutions for treating highly contaminated hotspots.
Global Data Harmonization and Predictive Modeling for Environmental Behavior
To effectively manage the risks posed by this compound on a global scale, there is a need for harmonized data and robust predictive models.
Key Research Areas:
Global Monitoring and Data Harmonization: Establishing a global monitoring network to track the levels of this compound in various environmental compartments and in human populations is essential. To ensure data comparability across different regions and studies, the development and adoption of harmonized analytical protocols and data reporting standards are crucial. iedea.orgnih.govnih.govyoutube.comtrade.gov
Predictive Environmental Fate Models: Developing and validating multimedia environmental fate models can help predict the transport, distribution, and accumulation of this compound in the environment. researchgate.netnih.govup.ptchemrxiv.orgmdpi.com These models are valuable tools for assessing the potential for long-range environmental transport and for identifying regions at higher risk of contamination.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the toxicity and environmental behavior of this compound and other PCDEs based on their chemical structure. nih.govljmu.ac.uknih.govqsartoolbox.orgljmu.ac.uk These in silico tools can help prioritize congeners for further toxicological testing and can be used for risk assessment when experimental data are scarce.
By pursuing these future research directions, the scientific community can build a more complete understanding of the environmental risks associated with this compound and develop effective strategies for its management and remediation, thereby safeguarding environmental and human health.
Q & A
Q. What key physical-chemical properties of 2,3',4,4',5,5'-Hexachlorodiphenyl ether are critical for environmental fate modeling?
Key properties include log Kow (octanol-water partition coefficient) , Henry’s Law constant , and vapor pressure . For structurally similar hexachlorodiphenyl ethers, Henry’s Law constants range from to (measured via gas-purge methods for isomers like PCDE-130 and PCDE-132) . These values inform partitioning between air, water, and soil. Researchers should prioritize experimental determination using standardized methods (e.g., EPICS technique) under controlled laboratory conditions to account for isomer-specific variability .
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples or Soxhlet extraction for sediments .
- Quantification : Employ GC-MS or LC-MS with isotope-labeled internal standards (e.g., -labeled hexachlorodiphenyl ether) to correct for matrix effects .
- Validation : Include recovery tests (70–120%) and calibration with certified reference materials (e.g., AccuStandard’s CDE-153S) .
Q. How can researchers design studies to monitor long-term environmental persistence of this compound?
Adopt preventive monitoring frameworks recommended for POPs-like chemicals, including:
- Sampling matrices : Air particulates, sediment cores, and biota (e.g., fish liver).
- Frequency : Seasonal sampling to capture temporal trends.
- Analytical thresholds : Align with regulatory limits for hexachlorodiphenyl ethers in the EU Water Framework Directive .
Advanced Research Questions
Q. How can discrepancies in reported degradation half-lives of this compound be resolved?
Discrepancies often arise from variations in experimental conditions (e.g., microbial consortia, UV light intensity). To address this:
Q. What in vitro assays are suitable for assessing the endocrine-disrupting potential of this compound?
Q. How does the chlorination pattern of this compound influence its bioaccumulation compared to other isomers?
- Higher ortho-substitution : Increases log Kow (e.g., log Kow ~7.2 for PCDE-167 vs. 6.2 for PCDE-154), enhancing lipid solubility and bioaccumulation in fatty tissues .
- Validation : Use in vivo assays with zebrafish (Danio rerio) exposed to 0.1–10 µg/L for 28 days, followed by GC-MS analysis of liver and muscle tissues .
Key Considerations for Experimental Design
- Isomer-Specificity : Always confirm the identity of this compound using CAS 71859-30-8 and cross-validate with HRMS (high-resolution mass spectrometry) to avoid confusion with other isomers (e.g., PCDE-153) .
- Environmental Sampling : Prioritize regions with historical industrial activity (e.g., electronics manufacturing hubs) where chlorinated diphenyl ethers were historically used .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
